molecular formula C9H14Br2O4 B3161448 Diethyl 2,4-dibromopentanedioate CAS No. 870-78-0

Diethyl 2,4-dibromopentanedioate

Cat. No.: B3161448
CAS No.: 870-78-0
M. Wt: 346.01 g/mol
InChI Key: DUSLEJGELFKEAS-UHFFFAOYSA-N
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Description

Diethyl 2,4-dibromopentanedioate is an organic compound with the chemical formula C10H16Br2O4. It is a colorless to light yellow liquid that is volatile at room temperature. This compound is known for its aromatic odor and solubility in organic solvents such as ether, acetone, and alcohol . It is widely used in chemical synthesis, particularly as an intermediate in the preparation of various organic compounds .

Mechanism of Action

Mode of Action

It can be used in the preparation of pharmaceutically active compounds or as a reactant in the synthesis of multifunctional molecules .

Result of Action

It is known to be used in the synthesis of various organic compounds, including those with pharmaceutical activity

Action Environment

During storage, it should be sealed and protected from light, and avoid contact with oxidants or strong acids .

Chemical Reactions Analysis

Diethyl 2,4-dibromopentanedioate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases or nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Diethyl 2,4-dibromopentanedioate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific bromine substitutions, which confer distinct reactivity patterns and applications .

Properties

IUPAC Name

diethyl 2,4-dibromopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Br2O4/c1-3-14-8(12)6(10)5-7(11)9(13)15-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLEJGELFKEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)OCC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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